Ammonium gluconate

Overview

Description

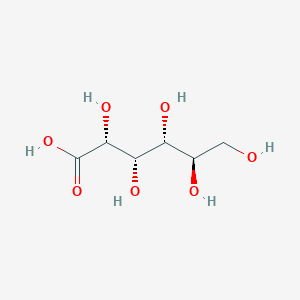

Ammonium gluconate (C₆H₁₅NO₇, molar mass: 213.19 g/mol) is the ammonium salt of D-gluconic acid, classified as an anionic surfactant and carbohydrate derivative . It is identified by CAS numbers 19222-41-4 and 10361-31-6, with EINECS identifiers 233-787-6 and 242-892-5. Structurally, it contains four stereocenters and is soluble in aqueous environments, making it suitable for industrial and biological applications. Its roles span catalysis, microbial metabolism modulation, and use as a nitrogen source in fermentation processes .

Preparation Methods

Fermentation-Based Synthesis

Substrate Preparation: Starch Hydrolysis

The fermentation route often begins with starch hydrolysate derived from agricultural byproducts such as cull potatoes. Acidic or enzymatic hydrolysis converts starch into glucose, a critical precursor.

Acidic Hydrolysis :

Using 4% (v/v) hydrochloric acid at 90°C for 45 minutes, potato starch achieves 85.2% saccharification efficiency, yielding a glucose-rich substrate .

Enzymatic Hydrolysis :

Glucoamylase from Aspergillus niger hydrolyzes starch at 25°C and pH 4.0, achieving 83.2% efficiency within 30 minutes . This method avoids byproduct formation, making it preferable for high-purity glucose solutions .

Fermentation Process

Aspergillus niger converts glucose to gluconic acid under aerobic conditions. Key parameters include:

-

Glucose Concentration : 25–35% (w/v)

-

Temperature : 28–32°C

-

pH : 6.5–8.0 (controlled via liquid ammonia addition)

-

Aeration : 1–1.5 vvm (volume per volume per minute)

-

Agitation : 150–220 rpm

The fermentation terminates when residual glucose drops to 0.1–0.3%, ensuring maximal conversion .

Neutralization and Downstream Processing

Gluconic acid is neutralized with liquid ammonia (30–50°C, pH 8.0), forming this compound. Post-treatment steps include:

-

Vacuum Concentration : Density adjusted to 1.3–1.4 g/cm³

-

Crystallization : Cooling to 10–15°C to precipitate crystals

-

Drying : Spray-drying or oven-drying at 60–80°C

This method yields a product with 92–95% purity, suitable for industrial applications .

Catalytic Oxidation Synthesis

Reaction Conditions

Refined glucose (20–35% w/v) undergoes oxidation using a palladium catalyst in a stainless steel reactor. Key parameters:

-

Catalyst : Palladium (0.5–1.0% w/w of glucose)

-

Temperature : 50–70°C

-

Pressure : 2–3 bar (air or oxygen)

-

Reaction Time : 4–6 hours

The oxidation converts glucose to gluconic acid, which is immediately neutralized with liquid ammonia .

Neutralization and Purification

Post-oxidation, the solution is adjusted to pH 8.0 with ammonia. Purification mirrors the fermentation route, with crystallization yields reaching 88–90% .

Acidic Hydrolysis and Direct Neutralization

Gluconic Acid Production

Pre-formed gluconic acid (50% solution, density 1.24 g/cm³) is neutralized with liquid ammonia at 30–50°C and pH 8.0. The reaction avoids fermentation or oxidation steps, simplifying production .

Industrial Adaptation

For large-scale operations, spray-drying bypasses crystallization, producing amorphous this compound with 89–91% purity .

Comparative Analysis of Preparation Methods

| Parameter | Fermentation | Catalytic Oxidation | Direct Neutralization |

|---|---|---|---|

| Raw Material | Starch/Glucose | Refined Glucose | Gluconic Acid |

| Reaction Time | 24–48 hours | 4–6 hours | 1–2 hours |

| Temperature | 28–32°C | 50–70°C | 30–50°C |

| Yield | 92–95% | 88–90% | 89–91% |

| Cost | Low | Moderate | High |

| Byproducts | Microbial biomass | Trace catalyst residues | None |

Key Findings :

-

Fermentation is cost-effective but time-consuming.

-

Catalytic oxidation offers speed but requires expensive catalysts.

-

Direct neutralization is limited by gluconic acid availability .

Industrial-Scale Production Considerations

Substrate Optimization

Starch hydrolysate from cull potatoes reduces raw material costs by 20–30% compared to refined glucose .

Energy Efficiency

Spray-drying consumes 15–20% less energy than crystallization, making it favorable for high-volume production .

Quality Control and Analytical Methods

-

Titration : EDTA complexometric titration detects residual metals (e.g., Ca²⁺, Zn²⁺) .

-

HPLC : Quantifies organic impurities (glucono-δ-lactone, glucose) with ≤0.5% acceptable limits .

-

FT-IR : Confirms absence of unreacted gluconic acid (peak at 1700 cm⁻¹) .

Emerging Trends and Innovations

Recent advances focus on immobilizing Aspergillus niger cells to enhance fermentation efficiency and integrating continuous bioreactors to reduce batch times. Catalytic methods are exploring non-precious metal catalysts to lower costs .

Chemical Reactions Analysis

Types of Reactions

Ammonium gluconate can undergo various chemical reactions, including:

Oxidation: this compound can be oxidized to produce gluconic acid and other oxidation products.

Reduction: It can be reduced to form different derivatives of gluconic acid.

Substitution: this compound can participate in substitution reactions where the ammonium ion is replaced by other cations.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various metal salts can be used to replace the ammonium ion with other cations.

Major Products

The major products formed from these reactions include gluconic acid, metal gluconates, and other gluconate derivatives.

Scientific Research Applications

Agricultural Applications

Fertilizer and Biostimulant

Ammonium gluconate serves as an effective fertilizer, providing both nitrogen and organic carbon sources that enhance soil fertility. It has been shown to improve seed germination and plant growth under stress conditions such as salinity. In studies involving maize seedlings, this compound-treated plants exhibited improved physiological responses, including enhanced chlorophyll content and root activity under salt stress .

Case Study: Maize Seedlings Under Salt Stress

A study investigated the effects of exogenous this compound on maize seedlings subjected to sodium chloride stress. The results indicated that this compound improved ion flux and antioxidant enzyme activity, contributing to better growth performance compared to untreated controls .

Food Science

Enzymatic Applications

this compound acts as a substrate for enzymes involved in starch metabolism, such as α-amylase and glucoamylase. This property is particularly useful in the food industry for the treatment of potato starch wastewater, where it aids in the liquefaction and saccharification processes .

Pharmaceutical Applications

Potential Drug Formulation Component

Research explores the potential of this compound in pharmaceutical formulations due to its low toxicity and ability to enhance drug solubility. Its role as a chelating agent may also facilitate the delivery of metal-based drugs .

Industrial Applications

Corrosion Inhibition

this compound has been identified as an effective corrosion inhibitor in industrial settings. It can be used in cooling water systems to mitigate metal oxidative corrosion. Studies have demonstrated that it exhibits synergistic effects when combined with other inhibitors like sodium benzoate, significantly enhancing corrosion resistance .

Case Study: Corrosion Resistance in Cooling Systems

In one experiment, this compound was tested for its effectiveness in reducing corrosion rates in carbon steel exposed to aerated tap water. The results showed a substantial decrease in corrosion rates when this compound was used in conjunction with other inhibitors .

Environmental Applications

Wastewater Treatment

The ability of this compound to facilitate starch hydrolysis makes it valuable in wastewater treatment processes, particularly for starch-rich effluents from food processing industries . Its application can lead to more efficient bioconversion processes and reduced environmental impact.

Mechanism of Action

The mechanism of action of ammonium gluconate involves its ability to chelate metal ions, which can affect various biochemical and chemical processes. In biological systems, it can influence enzyme activity and microbial growth by providing a readily available carbon source. The molecular targets and pathways involved include metal ion transporters and metabolic pathways related to gluconate metabolism .

Comparison with Similar Compounds

Detailed Comparative Analysis

Ammonium Gluconate vs. Calcium Gluconate

- Structural Differences: Calcium gluconate contains a divalent Ca²⁺ ion, contributing to its higher molar mass (430.4 g/mol) compared to this compound’s monovalent NH₄⁺ .

- Applications: Calcium gluconate is widely used in medical settings for treating hypocalcemia, whereas this compound serves as a nitrogen reservoir in microbial cultures. In Streptomyces lincolnensis fermentations, calcium gluconate enhances lincomycin A yield by improving nitrogen utilization, while this compound accumulates in C.

This compound vs. Sodium Gluconate

- Functionality : Sodium gluconate excels in chelating metal ions, making it effective in preventing calcium carbonate scaling in industrial water systems. This compound, however, acts as a surfactant and ammonia reservoir in catalytic reactions. For example, in Biginelli adduct synthesis, excess ammonia is required to counteract this compound’s high thermal stability, unlike sodium gluconate, which lacks such reactivity .

This compound vs. Ammonium Acetate

- Thermal Stability : this compound exhibits superior thermal stability, retaining integrity at 80°C, whereas ammonium acetate decomposes under similar conditions. This property makes this compound preferable in high-temperature reactions, such as sustained ammonia release in organic synthesis .

This compound vs. Magnesium Gluconate

- Industrial Relevance: Magnesium gluconate is utilized in nutraceuticals for its magnesium content, while this compound’s ammonium ion supports microbial growth. In Pseudomonas putida strains, this compound production correlates with reduced polyhydroxyalkanoate (PHA) synthesis, highlighting its role in carbon overflow pathways .

Research Findings and Industrial Implications

Microbial Metabolism and Fermentation

salexigens, this compound accumulation (up to 5 g/L) coincides with metabolic overflow, reducing biomass yield. Conversely, calcium gluconate enhances antibiotic production in Streptomyces by optimizing nitrogen assimilation, demonstrating the compound-specific effects of gluconate salts .

Biological Activity

Ammonium gluconate is a compound formed from the reaction of gluconic acid and ammonium ions, represented by the molecular formula C₆H₁₁O₇NH₄. This white crystalline salt is highly soluble in water and has garnered attention for its diverse biological activities, particularly in agriculture, microbiology, and human health.

This compound is synthesized through the oxidation of glucose, resulting in gluconic acid, which then reacts with ammonia. The general reaction can be summarized as follows:

This compound is recognized for its low toxicity and is generally considered safe for various applications, although it can cause mild irritation upon direct contact.

1. Agricultural Applications

This compound has been identified as a potent biostimulant in agriculture. Its biological activities include:

- Seed Germination Enhancement : It softens seed coats, facilitating water uptake and improving germination rates. Studies have shown that seeds treated with this compound exhibit improved germination compared to untreated controls.

- Stimulation of Enzymatic Activity : It enhances the activity of α-amylase, an enzyme critical for starch breakdown during seed germination.

- Stress Resistance : this compound has been shown to improve plant growth under stress conditions such as salinity. It aids in nutrient absorption by facilitating ion flux across plant membranes, thereby enhancing overall plant health .

2. Microbial Interactions

Research on Corynebacterium glutamicum indicates that ammonium limitation leads to significant metabolic changes within the organism. When exposed to this compound, this bacterium exhibits alterations in gene expression related to nitrogen assimilation and amino acid biosynthesis, suggesting its role in microbial metabolism .

Table 1: Gene Expression Changes in Corynebacterium glutamicum

| Gene Category | Number of Altered Genes |

|---|---|

| Transport Proteins | 285 |

| Nitrogen Metabolism | 74 |

| Energy Generation | Variable |

| Protein Turnover | Variable |

3. Human Health Implications

While primarily studied in agricultural contexts, this compound's metabolic pathways are also relevant to human health. Research indicates that gluconate metabolism can influence anabolic pathways linked to the hexose monophosphate shunt (HMS), which is crucial for cellular metabolism .

Case Study 1: this compound as a Biostimulant

A study investigated the effects of different concentrations of this compound on plant growth under saline conditions. The results indicated that a concentration of 3.2 g/L significantly improved chlorophyll content and fresh weight compared to controls.

Table 2: Effects of this compound on Plant Growth

| Concentration (g/L) | Chlorophyll Content (mg/g) | Fresh Weight (g) |

|---|---|---|

| Control | 0.5 | 10 |

| 1.6 | 0.7 | 12 |

| 3.2 | 1.2 | 18 |

Case Study 2: Microbial Adaptation to Ammonium Limitation

In a controlled study on Corynebacterium glutamicum, researchers found that exposure to this compound resulted in a rearrangement of cellular transport mechanisms and metabolic pathways, highlighting its potential role in microbial biotechnology .

Q & A

Basic Research Questions

Q. What are the standard synthesis routes for ammonium gluconate, and how can purity be validated?

this compound is typically synthesized via neutralization of gluconic acid with ammonium hydroxide. Critical steps include pH control (maintained at ~7.5–8.0) to ensure complete neutralization and avoid byproducts like ammonium salts of partial oxidation products. Purity validation involves:

- Titration : Use EDTA complexometric titration to quantify residual metal ions (e.g., Zn²⁺, Ca²⁺) from precursor salts .

- Spectroscopy : FT-IR to confirm the absence of unreacted gluconic acid (peaks at 1700 cm⁻¹ for carboxylic acid) and NMR for structural verification (e.g., absence of α-hydroxy acid impurities) .

- HPLC : Reverse-phase chromatography with a refractive index detector to assess organic impurities (e.g., glucose, glucono-δ-lactone) .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices (e.g., microbial cultures)?

- Ion Chromatography (IC) : Separates gluconate anions (retention time ~8–10 min) from interfering compounds like lactate or acetate using a carbonate/bicarbonate eluent .

- Enzymatic Assays : Gluconate kinase (EC 2.7.1.12) coupled with NADH oxidation can quantify gluconate in biological samples, with detection limits of 0.1–1.0 mM .

- Gravimetric Analysis : Precipitation with calcium chloride to form calcium gluconate, followed by drying and weighing (requires correction for co-precipitated ions) .

Q. How does this compound’s hygroscopicity impact experimental design in formulation studies?

this compound’s hygroscopic nature necessitates:

- Controlled Storage : Anhydrous conditions (desiccators with silica gel) to prevent water absorption, which alters stoichiometry in reactions .

- Karl Fischer Titration : Pre-experiment moisture quantification to standardize starting material .

- Stability Testing : Accelerated degradation studies (40°C/75% RH) to assess hygroscopicity-driven changes in crystallinity via XRD .

Advanced Research Questions

Q. How can this compound optimize nitrogen metabolism in microbial fermentation processes?

this compound serves as a dual carbon/nitrogen source in fermentations. For example, in Streptomyces lincolnensis, gluconate enhances nitrogen uptake by maintaining intracellular ammonium ion pools (~100 mg/L vs. 300 mg/L in controls), promoting antibiotic biosynthesis . Key considerations:

- Feed Strategy : Pulsed addition (1.5–2.0 g/L) to prevent catabolite repression of gluconate kinase .

- Enzyme Activity Profiling : Monitor EMP pathway enzymes (e.g., glucokinase) to rule out metabolic bottlenecks .

Q. What experimental approaches resolve contradictions in reported stability data for this compound under varying pH conditions?

Discrepancies in stability studies (e.g., degradation at pH <3 vs. pH 5–7) may arise from:

- Lactonization Kinetics : Gluconic acid forms lactones in acidic conditions, altering degradation pathways. Use pH-stat titration to track lactone formation rates .

- Ionic Strength Effects : High salt concentrations (e.g., in buffer systems) accelerate decomposition. Compare degradation in phosphate vs. citrate buffers .

- Advanced Analytics : LC-MS to identify degradation products (e.g., 2-ketogluconate) and differentiate pH-dependent pathways .

Q. How does this compound interact with metal ions in catalytic systems, and how can these interactions be characterized?

this compound chelates divalent metals (e.g., Ca²⁺, Zn²⁺), influencing catalytic activity in enzymes or nanomaterials. Methodological insights:

- Isothermal Titration Calorimetry (ITC) : Quantify binding constants (e.g., Kd ~10⁻⁴ M for Zn²⁺) and stoichiometry .

- Electrochemical Analysis : Cyclic voltammetry to study metal-gluconate complex redox behavior (e.g., shifts in oxidation peaks for Fe³⁺/Fe²⁺ systems) .

- Molecular Dynamics (MD) Simulations : Model coordination geometries (e.g., octahedral vs. tetrahedral) to predict stability under experimental conditions .

Q. Methodological Best Practices

- Contamination Mitigation : Use ultrapure water (resistivity ≥18 MΩ·cm) to avoid interference from trace metals in spectroscopic analyses .

- Data Reproducibility : Include internal standards (e.g., deuterated gluconate for NMR) and triplicate runs for kinetic studies .

- Ethical Compliance : Adhere to institutional guidelines for disposal, as this compound may promote algal growth in aquatic systems .

Properties

IUPAC Name |

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3-,4+,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGHNJXZEOKUKBD-SQOUGZDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O7 | |

| Record name | GLUCONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1738 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

124423-64-9, Array | |

| Record name | D-Gluconic acid, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124423-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Gluconic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8027169, DTXSID8042000 | |

| Record name | D-Gluconic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gluconic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; NKRA, Colourless to light yellow, clear syrupy liquid, Light brown solid; Commercial product is 50% aqueous solution; [Hawley] 50% aqueous solution: Pale yellow liquid; [MSDSonline], Solid, WHITE CRYSTALLINE POWDER. | |

| Record name | D-Gluconic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | GLUCONIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Gluconic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5425 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Gluconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000625 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLUCONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1738 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

FREELY SOL IN WATER; SLIGHTLY SOL IN ALC, INSOLUBLE IN ETHER AND MOST OTHER ORGANIC SOLVENTS, 316 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 100 (good) | |

| Record name | GLUCONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/487 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Gluconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000625 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLUCONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1738 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.24 @ 25 °C/4 °C, 1.23 g/cm³ | |

| Record name | GLUCONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/487 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLUCONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1738 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

NEEDLES FROM ETHANOL & ETHER, CRYSTALS | |

CAS No. |

526-95-4, 133-42-6 | |

| Record name | Gluconic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=526-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gluconic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gluconic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Gluconic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gluconic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13180 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Gluconic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Gluconic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gluconic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-gluconic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.639 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLUCONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4R8J0Q44B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GLUCONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/487 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Gluconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000625 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLUCONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1738 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

131 °C, 113 - 118 °C | |

| Record name | GLUCONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/487 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Gluconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000625 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLUCONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1738 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.